molecular formula C51H88O6 B3026213 (all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester CAS No. 116198-40-4

(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester

Cat. No.: B3026213
CAS No.: 116198-40-4
M. Wt: 797.2 g/mol
InChI Key: XVZKEWCRXPFBME-PUULZFANSA-N
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Description

This compound is a diacylglycerol (DAG) derivative of eicosapentaenoic acid (EPA), a polyunsaturated fatty acid (PUFA) with five cis-configured double bonds at positions 5, 8, 11, 14, and 16. The glycerol backbone is esterified at the 2- and 3-positions with two tetradecanoyl (myristoyl) chains, while the 1-position is occupied by EPA. Its molecular formula is C₅₁H₈₈O₆, with a molecular weight of 796.6 g/mol. The structural complexity confers unique physicochemical properties, such as enhanced lipid solubility compared to free EPA, making it relevant in pharmaceutical and nutraceutical formulations .

Properties

IUPAC Name

2,3-di(tetradecanoyloxy)propyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H88O6/c1-4-7-10-13-16-19-22-23-24-25-26-27-30-32-35-38-41-44-50(53)56-47-48(57-51(54)45-42-39-36-33-29-21-18-15-12-9-6-3)46-55-49(52)43-40-37-34-31-28-20-17-14-11-8-5-2/h7,10,16,19,23-24,26-27,32,35,48H,4-6,8-9,11-15,17-18,20-22,25,28-31,33-34,36-47H2,1-3H3/b10-7-,19-16-,24-23-,27-26-,35-32-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZKEWCRXPFBME-PUULZFANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H88O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

797.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(all-Z)-5,8,11,14,17-eicosapentaenoic acid (EPA) is a polyunsaturated omega-3 fatty acid known for its significant biological activities. The compound , 2,3-bis[(1-oxotetradecyl)oxy]propyl ester of EPA, is a modified form that enhances its bioavailability and therapeutic potential. This article examines the biological activity of this compound, including its effects on cardiovascular health, inflammation, and metabolic disorders.

  • Molecular Formula : C20_{20}H30_{30}O2_2
  • Molecular Weight : 302.45 g/mol
  • CAS Number : 10417-94-4
  • Structure : The structure features a long carbon chain typical of fatty acids and specific functional groups that enhance its solubility and absorption in biological systems.

Cardiovascular Health

Eicosapentaenoic acid has been extensively studied for its cardioprotective effects. Research indicates that it can significantly reduce triglyceride levels and improve lipid profiles in patients with hyperlipidemia. A notable study randomized participants to receive either EPA or a placebo for 12 weeks. Results showed that those taking EPA experienced a reduction in both systolic and diastolic blood pressure by approximately 30% and 45%, respectively .

Anti-inflammatory Effects

EPA exhibits potent anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines and eicosanoids, which are implicated in various inflammatory diseases. A study demonstrated that EPA supplementation led to decreased levels of C-reactive protein (CRP), a marker for systemic inflammation .

Metabolic Disorders

The compound has also shown promise in managing metabolic disorders such as obesity and type 2 diabetes. In clinical trials, EPA supplementation improved insulin sensitivity and reduced body fat mass in overweight individuals . This effect is attributed to the modulation of lipid metabolism and enhancement of mitochondrial function.

Neuroprotective Effects

Emerging research suggests that EPA may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and depression. Animal studies have indicated that EPA can reduce neuroinflammation and promote neuronal survival .

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
Cardiovascular HealthReduces triglycerides; lowers blood pressure
Anti-inflammatoryDecreases CRP levels
Metabolic DisordersImproves insulin sensitivity
NeuroprotectiveReduces neuroinflammation

Case Study 1: Cardiovascular Benefits

In a double-blind study involving 172 volunteers with elevated blood pressure, participants received either EPA or a placebo. Those on EPA showed significant reductions in both systolic and diastolic blood pressure compared to the placebo group, highlighting its potential as a therapeutic agent for hypertension .

Case Study 2: Anti-inflammatory Effects

A clinical trial assessed the impact of EPA on patients with rheumatoid arthritis. Participants who supplemented with EPA reported reduced joint pain and swelling after eight weeks of treatment, demonstrating its efficacy in inflammatory conditions .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., HCl or H₂SO₄), the ester bonds undergo hydrolysis to yield:

  • Eicosapentaenoic acid (EPA)

  • Myristic acid

  • Glycerol

The reaction equilibrium favors ester re-formation unless water is present in excess .

Base-Catalyzed Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), saponification produces:

  • Sodium salts of EPA and myristic acid

  • Glycerol

This reaction is irreversible and proceeds quantitatively under basic conditions .

Table 1: Hydrolysis Conditions and Products

ConditionReagentsProductsByproducts
Acidic (pH < 3)HCl, H₂SO₄EPA, myristic acid, glycerolH₃O⁺
Alkaline (pH > 12)NaOH, KOHSodium myristate, sodium EPA saltH₂O

Oxidative Degradation

The conjugated double bonds in EPA (Δ5,8,11,14,17) are highly susceptible to autoxidation , forming hydroperoxides, aldehydes, and ketones. Key factors influencing oxidation:

  • Light exposure : Accelerates radical chain reactions.

  • Metal ions : Fe²⁺/Cu⁺ catalyze peroxide decomposition .

Table 2: Oxidation Products of EPA Moiety

StagePrimary ProductsSecondary Products
InitiationLipid radicals (EPA- )
PropagationHydroperoxides (EPA-OOH)Alkoxyl radicals (EPA-O- )
TerminationAldehydes (e.g., 4-HHE)Ketones, short-chain fatty acids

Transesterification

The compound undergoes transesterification with alcohols (e.g., methanol) under acidic or basic catalysis:

Reaction :
Triglyceride+3CH3OHMethyl EPA+2Methyl myristate+Glycerol\text{Triglyceride}+3\text{CH}_3\text{OH}\rightarrow \text{Methyl EPA}+2\text{Methyl myristate}+\text{Glycerol}

  • Catalysts : H₂SO₄ (acid) or NaOCH₃ (base).

  • Applications : Biodiesel production or fatty acid methyl ester (FAME) analysis .

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C or Ni) saturates the double bonds in EPA, yielding:

  • 2-Myristoyl-3-eicosanoyl-1-myristoyl-sn-glycerol (fully saturated triglyceride).

Conditions :

  • Temperature: 120–180°C

  • Pressure: 1–5 bar H₂ .

Enzymatic Reactions

Pancreatic lipase selectively hydrolyzes the sn-1 and sn-3 ester bonds, releasing:

  • 2-Eicosapentaenoyl-1,3-dihydroxypropane (monoacylglycerol)

  • Myristic acid

This specificity is critical in lipid digestion and metabolic studies .

Stability and Storage

  • Thermal stability : Decomposes above 250°C, releasing CO₂ and volatile organic compounds.

  • Light sensitivity : Store in amber glass under nitrogen to prevent oxidation .

Table 3: Reactivity Comparison with Similar Esters

CompoundHydrolysis RateOxidation SusceptibilityHydrogenation Yield
EPA methyl ester (C21H32O2)HighExtreme95%
Myristic acid triglyceride (C45H86O6)LowLow98%
This compound (C51H88O6) ModerateHigh90%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl and Methyl Esters of EPA

  • Ethyl all-cis-5,8,11,14,17-Eicosapentaenoate (C₂₂H₃₄O₂, MW 330.5 g/mol): A simple ester with ethanol, offering high purity for research and supplements. Its lower molecular weight improves bioavailability but reduces stability under oxidative conditions compared to glycerides .
  • 5,8,11,14,17-Eicosapentaenoic Acid Methyl Ester (C₂₁H₃₂O₂, MW 316.5 g/mol): Similar to the ethyl ester but with methanol.

Key Differences :

  • Solubility : The DAG form (target compound) has lower water solubility due to its larger hydrophobic domain.
  • Oxidative Stability : The glycerol-bound EPA in the target compound may exhibit slower oxidation than simple esters due to steric hindrance from the acyl chains .

Glycerol-Based Esters with Varied Acyl Chains

9-Octadecenoic Acid (9Z)-, 2,3-Bis[(1-Oxooctadecyl)Oxy]Propyl Ester
  • Structure : DAG with oleic acid (C18:1, 9Z) at the 1-position and two stearoyl (C18:0) chains.
  • Formula : C₅₇H₁₀₈O₆ (MW 943.5 g/mol).
  • Properties : Higher hydrophobicity and melting point than the target compound due to longer saturated acyl chains. The absence of PUFA reduces fluidity and oxidative susceptibility .
Octadecanoic Acid, 2,3-Bis[(1-Oxotetradecyl)Oxy]Propyl Ester
  • Structure : DAG with stearic acid (C18:0) at the 1-position and two myristoyl chains.
  • Formula : C₄₉H₉₂O₆ (MW 795.3 g/mol).
  • Properties : Saturated C18 chain increases rigidity, making it solid at room temperature, unlike the liquid-like target compound. Useful in food matrices (e.g., cheese) for texture modification .

Key Differences :

  • Fluidity : The target compound’s EPA chain introduces kinks from double bonds, lowering melting point and enhancing membrane integration capabilities.
  • Biological Activity : EPA’s anti-inflammatory effects are retained in the DAG form, whereas saturated analogs lack this bioactivity .

Long-Chain and Branched Esters

18-Heptacosenoic Acid, 2,3-Bis[(1-Oxooctadecyl)Oxy]Propyl Ester
  • Structure: DAG with a very-long-chain monounsaturated fatty acid (C27:1) and two stearoyl chains.
  • Formula : C₆₆H₁₂₆O₆ (MW 1015.7 g/mol).
  • Properties : Extreme hydrophobicity limits applications in aqueous systems but may serve as a lipid reservoir in specialized formulations .

Key Differences :

  • Metabolism : The target compound’s shorter acyl chains (C14 and C20) allow faster enzymatic hydrolysis than C27-based esters.
  • Synthesis Complexity : Longer chains increase synthetic challenges and costs .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Ester Type Key Acyl Chains Melting Point (°C) Water Solubility (mg/L)
(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid, 2,3-Bis[(1-Oxotetradecyl)Oxy]Propyl Ester C₅₁H₈₈O₆ 796.6 Diacylglycerol EPA (C20:5), Myristoyl (C14:0) <0 (liquid) ~0.1
Ethyl all-cis-5,8,11,14,17-Eicosapentaenoate C₂₂H₃₄O₂ 330.5 Simple Ester EPA (C20:5) -20 ~5.0
9-Octadecenoic Acid (9Z)-, 2,3-Bis[(1-Oxooctadecyl)Oxy]Propyl Ester C₅₇H₁₀₈O₆ 943.5 Diacylglycerol Oleic (C18:1), Stearoyl (C18:0) 35–40 ~0.01
18-Heptacosenoic Acid, 2,3-Bis[(1-Oxooctadecyl)Oxy]Propyl Ester C₆₆H₁₂₆O₆ 1015.7 Diacylglycerol Heptacosenoic (C27:1), Stearoyl 50–55 ~0.001

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(all-Z)-5,8,11,14,17-eicosapentaenoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester

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